2,3-Dichlorophenyl isocyanate

Descripción

The exact mass of the compound 1,2-Dichloro-3-isocyanatobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichlorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWJWWMKCARWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948448 | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41195-90-8, 25550-53-2 | |

| Record name | 2,3-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41195-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dichloroisocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041195908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,3-Dichlorophenyl Isocyanate: Molecular Structure, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,3-dichlorophenyl isocyanate, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, chemical reactivity, and significant applications, particularly in the synthesis of bioactive urea derivatives.

Introduction: The Versatility of Aryl Isocyanates

Aryl isocyanates are a class of highly reactive organic compounds characterized by the isocyanate functional group (-N=C=O) attached to an aromatic ring. Their pronounced electrophilicity makes them valuable building blocks in organic synthesis, enabling the formation of a diverse array of chemical structures. Among these, 2,3-dichlorophenyl isocyanate stands out as a key intermediate in the production of specialized chemical entities, including those with potential pharmaceutical applications. Its unique substitution pattern on the phenyl ring influences its reactivity and the properties of its derivatives, making it a subject of interest for medicinal chemists.

Molecular Structure and Physicochemical Properties

The molecular integrity of 2,3-dichlorophenyl isocyanate is fundamental to its chemical behavior. Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and an isocyanate group at the 1 position.

Molecular Weight and Formula

The chemical formula for 2,3-dichlorophenyl isocyanate is C7H3Cl2NO, with a molecular weight of 188.01 g/mol .[1][2][3]

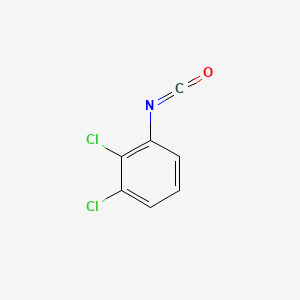

Structural Diagram

The two-dimensional structure of 2,3-dichlorophenyl isocyanate is depicted below.

Caption: Molecular Structure of 2,3-Dichlorophenyl Isocyanate.

Physicochemical Data

A summary of the key physicochemical properties of 2,3-dichlorophenyl isocyanate is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 41195-98-8 | [1] |

| Molecular Formula | C7H3Cl2NO | [2][3] |

| Molecular Weight | 188.01 g/mol | [1][2] |

| Appearance | Light yellow liquid or solid | [2][3] |

| Density | 1.424 g/mL at 25 °C | [1][4] |

| Boiling Point | 58 °C at 1 mmHg | [2][4] |

| Flash Point | >110 °C (closed cup) | [2] |

| Refractive Index | 1.578 (n20/D) | [1] |

| Water Solubility | Decomposes in water | [2] |

| SMILES | Clc1cccc(N=C=O)c1Cl | [1] |

| InChI Key | FYWJWWMKCARWQG-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

General Synthesis: Phosgenation of Amines

The industrial synthesis of aryl isocyanates, including dichlorophenyl isocyanates, is predominantly achieved through the phosgenation of the corresponding primary amine.[4] This process involves the reaction of 2,3-dichloroaniline with phosgene (COCl2), typically in an inert solvent at elevated temperatures.[5]

The reaction proceeds in two main stages:

-

Cold Phosgenation: At low temperatures, the amine reacts with phosgene to form a carbamoyl chloride.

-

Hot Phosgenation: At higher temperatures, the carbamoyl chloride eliminates hydrogen chloride to yield the isocyanate.

Caption: General synthesis pathway for 2,3-Dichlorophenyl Isocyanate.

This process requires stringent safety measures due to the high toxicity of phosgene.

Core Reactivity: Nucleophilic Addition

The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

-

Reaction with Alcohols: In the presence of an alcohol, 2,3-dichlorophenyl isocyanate will form a urethane (carbamate) linkage.

-

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a particularly important reaction in the synthesis of many kinase inhibitors.

-

Reaction with Water: 2,3-Dichlorophenyl isocyanate reacts with water, initially forming an unstable carbamic acid which then decomposes to the corresponding aniline (2,3-dichloroaniline) and carbon dioxide.[6] This highlights the need for anhydrous conditions when handling this reagent.

Caption: Core reactivity of 2,3-Dichlorophenyl Isocyanate with nucleophiles.

Applications in Drug Development: Synthesis of Bioactive Ureas

The diaryl urea scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While specific examples of FDA-approved drugs synthesized directly from 2,3-dichlorophenyl isocyanate are not prevalent in publicly accessible literature, the analogous 3,4-dichlorophenyl isocyanate is a key component in the synthesis of the multi-kinase inhibitor Sorafenib.[2][7][8]

The general synthetic strategy involves the reaction of the dichlorophenyl isocyanate with an appropriate amine-containing fragment to form the critical urea linkage that often plays a crucial role in binding to the hinge region of the kinase active site.

Illustrative Synthetic Protocol: Preparation of a Dichlorophenyl Urea Derivative

This protocol outlines the general steps for the synthesis of a dichlorophenyl urea derivative, a common core structure in kinase inhibitors.

Objective: To synthesize a generic N-(2,3-dichlorophenyl)-N'-(aryl)urea.

Materials:

-

2,3-Dichlorophenyl isocyanate

-

Substituted aniline (e.g., 4-aminophenol)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the substituted aniline in the anhydrous solvent.

-

Addition of Isocyanate: Slowly add a solution of 2,3-dichlorophenyl isocyanate in the same anhydrous solvent to the stirred aniline solution at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting solid is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Analytical Characterization

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the aromatic substitution pattern and the overall structure of the molecule and its derivatives.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Safety and Handling

2,3-Dichlorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[10]

-

Irritant: It is a strong irritant to the eyes, skin, and respiratory system.[8]

-

Sensitizer: May cause allergic skin or respiratory reactions.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases.[6] It is often stored under an inert atmosphere.

Conclusion

2,3-Dichlorophenyl isocyanate is a valuable and reactive chemical intermediate. Its utility is primarily derived from the electrophilic nature of the isocyanate group, which allows for the efficient construction of urea and urethane linkages. For drug development professionals, its most significant potential lies in the synthesis of diaryl urea-based kinase inhibitors, a class of compounds that has led to several successful anticancer therapies. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in the synthesis of novel therapeutic agents.

References

-

Exposome-Explorer. Isocyanic Acid 2,3-Dichlorophenyl Ester. [Link][8]

- Google Patents.

-

PubChemLite. 2,3-dichlorophenyl isocyanate (C7H3Cl2NO). [Link]

-

PubChem. 3,5-Dichlorophenyl isocyanate. [Link]

-

Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]

-

PubChem. 3,4-Dichlorophenyl isocyanate. [Link]

-

Georganics. 3,5-DICHLOROPHENYL ISOCYANATE. [Link]

-

ChemWhat. 2,3-Dichlorophenyl isocyanate CAS#: 41195-90-8. [Link][4]

-

Google Patents. US7211689B2 - Method for production of isocyanates. [4]

-

ACS Publications. Medicinal Chemistry of Isocyanides. [Link]

-

Wikipedia. Isocyanate. [Link]

Sources

- 1. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 2. actanaturae.ru [actanaturae.ru]

- 3. researchgate.net [researchgate.net]

- 4. US7211689B2 - Method for production of isocyanates - Google Patents [patents.google.com]

- 5. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 6. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2,3-Dichlorophenyl Isocyanate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,3-dichlorophenyl isocyanate, a crucial reagent in synthetic chemistry and drug development. Recognizing the limited availability of direct quantitative solubility data, this document emphasizes the theoretical principles governing solubility, practical considerations for solvent selection, and a detailed protocol for the experimental determination of its solubility in organic solvents.

Introduction: The Significance of Solvent Selection for 2,3-Dichlorophenyl Isocyanate

2,3-Dichlorophenyl isocyanate (CAS No: 41195-90-8) is a highly reactive aromatic isocyanate widely employed as an intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. The isocyanate functional group (-N=C=O) is a potent electrophile, rendering the molecule susceptible to reaction with a variety of nucleophiles. This inherent reactivity dictates that the choice of solvent is a critical parameter for any process involving this compound, directly influencing reaction kinetics, product purity, and overall process safety. An inappropriate solvent can lead to unwanted side reactions, degradation of the starting material, and the generation of hazardous byproducts. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection for 2,3-dichlorophenyl isocyanate.

Physicochemical Properties of 2,3-Dichlorophenyl Isocyanate

A fundamental understanding of the physicochemical properties of 2,3-dichlorophenyl isocyanate is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO | [1][2] |

| Molecular Weight | 188.01 g/mol | [1][2] |

| Appearance | Light yellow liquid or crystalline solid | [2] |

| Density | 1.424 g/mL at 25 °C | [1] |

| Boiling Point | 58 °C at 1 mmHg | [2] |

| Flash Point | >110 °C | [2] |

| Water Solubility | Decomposes | [2] |

The molecule's structure, featuring a dichlorinated phenyl ring, imparts a significant degree of hydrophobicity and a large molecular surface area. The highly polar isocyanate group, however, introduces a dipole moment, making the overall molecule moderately polar.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, theoretical models provide a robust framework for predicting the solubility of 2,3-dichlorophenyl isocyanate in various organic solvents.

The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a primary guiding principle. This concept suggests that substances with similar polarities are more likely to be miscible. Given the moderately polar nature of 2,3-dichlorophenyl isocyanate, it is anticipated to be more soluble in solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the dichlorophenyl group has nonpolar characteristics, the polar isocyanate group will limit solubility in highly nonpolar solvents. However, some solubility is expected in aromatic solvents like toluene due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally excellent candidates for dissolving 2,3-dichlorophenyl isocyanate. Their polarity can effectively solvate the isocyanate group, while their carbon backbones can interact with the phenyl ring. Solvents like DMF and DMSO, with their high dielectric constants, are particularly effective at dissolving polar compounds.

-

Polar Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are incompatible with 2,3-dichlorophenyl isocyanate and should be strictly avoided. The isocyanate group will readily and exothermically react with the active hydrogen atoms in these solvents to form urethanes (with alcohols), ureas (with amines), or an unstable carbamic acid that decomposes to an amine and carbon dioxide (with water)[3][4].

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[5]. The principle states that substances with similar HSP values are likely to be soluble in one another.

Qualitative Solubility of 2,3-Dichlorophenyl Isocyanate

Based on the principles of "like dissolves like" and the solvents commonly used in analytical methods for isocyanates, the following table provides a qualitative guide to the expected solubility of 2,3-dichlorophenyl isocyanate. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale and Remarks |

| Nonpolar Aromatic | Toluene, Xylene | Soluble to Moderately Soluble | Aromatic ring interactions can aid solubility. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Similar polarity and potential for halogen bonding. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Good balance of polarity to solvate the isocyanate group. |

| Esters | Ethyl Acetate | Soluble | Effective polar aprotic solvent. |

| Nitriles | Acetonitrile | Soluble | A common solvent for isocyanate analysis, indicating good solubility. |

| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent; often used in analytical sample preparation for isocyanates[6]. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | Lack of polarity makes them poor solvents for this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive - Do Not Use | Will react to form urethanes[3][4]. |

| Water | Reactive - Decomposes | Reacts to form an amine and carbon dioxide[2][3][4]. |

Experimental Protocol for Solubility Determination

The high reactivity of 2,3-dichlorophenyl isocyanate necessitates a carefully designed experimental protocol to ensure accurate solubility determination and user safety. The following method is a guideline and should be adapted based on available laboratory equipment and specific experimental needs.

Safety Precautions

-

2,3-Dichlorophenyl isocyanate is toxic, a suspected lachrymator, and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber or nitrile), and a lab coat, is mandatory.

-

Due to its moisture sensitivity, all glassware must be thoroughly dried, and anhydrous solvents should be used. An inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Materials and Equipment

-

2,3-Dichlorophenyl isocyanate (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and needles for solvent transfer under inert atmosphere

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID after derivatization)

Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of isocyanate solubility.

Step-by-Step Procedure

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or in a desiccator.

-

Use only high-purity, anhydrous solvents. If necessary, dry the solvents using appropriate methods (e.g., molecular sieves).

-

Perform all subsequent steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

-

Sample Preparation:

-

To a series of pre-weighed, dry vials, add a precise volume of the chosen anhydrous solvent.

-

Add a small, accurately weighed amount of 2,3-dichlorophenyl isocyanate to each vial.

-

Seal the vials immediately with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. It is important to visually confirm that an excess of solid solute remains in some of the vials to ensure a saturated solution has been achieved.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended solids.

-

Accurately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 2,3-dichlorophenyl isocyanate in the diluted sample. Due to the reactivity of the isocyanate, direct analysis can be challenging. A common and reliable method is to derivatize the isocyanate with an agent such as dibutylamine, followed by quantification of the resulting urea derivative by HPLC-UV.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion and Recommendations

The solubility of 2,3-dichlorophenyl isocyanate is a critical parameter that must be carefully considered to ensure the success and safety of chemical processes. While quantitative data is scarce, a strong understanding of the principles of polarity and the use of predictive tools like Hansen Solubility Parameters can guide the selection of appropriate aprotic solvents. It is predicted that polar aprotic solvents such as THF, acetone, acetonitrile, DMF, and DMSO will be effective solvents for this compound.

Given the high reactivity of the isocyanate group, it is imperative to use anhydrous solvents and to avoid protic solvents such as water and alcohols. The experimental protocol provided in this guide offers a robust method for determining the solubility of 2,3-dichlorophenyl isocyanate in a safe and controlled manner. For any application, it is strongly recommended to perform small-scale solubility tests before proceeding to a larger scale.

References

-

ChemWhat. 2,3-Dichlorophenyl isocyanate CAS#: 41195-90-8. Available from: [Link]

-

Roberts, J. M. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Available from: [Link]

-

Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC). Available from: [Link]

-

US EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]

-

Xylem Analytics. Determination of isocyanate (NCO-) content. Available from: [Link]

-

Zhang, Y., et al. (2015). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Request PDF. Available from: [Link]

- Hansen, C. M. (2008). Hansen Solubility Parameters. Google Patents.

-

Leroi, A. M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]

-

Bello, D., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available from: [Link]

-

Siggia, S., & Hanna, J. G. (1948). Determination of Organic Isocyanates of Isothiocyanates. Analytical Chemistry. Available from: [Link]

-

Wikipedia. Isocyanate. Available from: [Link]

-

NIOSH. ISOCYANATES, TOTAL (MAP) 5525. CDC. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

Sources

Navigating the Unseen Threat: A Toxicological and Safety Guide to 2,3-Dichlorophenyl Isocyanate for Laboratory Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, a thorough understanding of the chemical reagents we handle is paramount to ensuring a safe and productive laboratory setting. 2,3-Dichlorophenyl isocyanate, a highly reactive compound utilized in various synthetic applications, presents a significant yet often underestimated occupational hazard. This guide, compiled from a senior application scientist's perspective, moves beyond standard safety data sheets to provide a deep dive into the toxicological profile of 2,3-Dichlorophenyl isocyanate, offering practical, field-proven insights into its safe handling, risk mitigation, and emergency preparedness.

The Dual-Faced Nature of Isocyanates: Understanding the Core Toxicological Threat

The toxicity of 2,3-Dichlorophenyl isocyanate, like other isocyanates, is intrinsically linked to its highly reactive isocyanate group (-NCO). This functional group readily forms covalent bonds with nucleophilic moieties, such as the amine, hydroxyl, and sulfhydryl groups found in biological macromolecules. This reactivity is the primary driver of its adverse health effects.

The mechanism of isocyanate-induced toxicity is not yet fully elucidated but is believed to be centered around the formation of isocyanate-protein adducts.[1] Inhaled or dermally absorbed isocyanates can conjugate with endogenous proteins in the respiratory tract and skin. These modified proteins can be recognized by the immune system as foreign, triggering an immunological response that can lead to sensitization.[1] Once an individual is sensitized, subsequent exposure to even minute concentrations of the isocyanate can elicit a severe, allergic-type reaction.[2]

Inhalation is a primary route of exposure, and the respiratory system is a major target for isocyanate toxicity.[1] The inhaled isocyanate can be absorbed by bronchial epithelial cells.[3] This can lead to local irritation, impairment of ciliary function, and even detachment of these cells.[3] While the body has detoxification pathways, such as conjugation with glutathione, high or repeated exposures can overwhelm these defenses, allowing the free isocyanate to bind to proteins like albumin.[3]

Toxicological Profile of 2,3-Dichlorophenyl Isocyanate: A Quantitative and Qualitative Overview

While specific toxicological data for 2,3-Dichlorophenyl isocyanate is limited, data for the closely related isomer, 3,4-Dichlorophenyl isocyanate, provides a strong basis for risk assessment. It is crucial to treat 2,3-Dichlorophenyl isocyanate with a similar level of caution.

| Toxicological Endpoint | Data for 3,4-Dichlorophenyl Isocyanate (CAS# 102-36-3) | Primary Concerns for 2,3-Dichlorophenyl Isocyanate |

| Acute Oral Toxicity | LD50 (Rat): 91 mg/kg[4] | Toxic if swallowed. |

| Acute Inhalation Toxicity | LC50 (Rat): 2700 mg/m³/4H; LC50 (Mouse): 140 mg/m³/2H[4] | Harmful if inhaled, can cause respiratory tract irritation and may lead to delayed pulmonary edema.[4][5] |

| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can lead to irritation, and repeated contact may cause dermatitis. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Vapors and direct contact are irritating to the eyes. |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause a skin allergy.[5] | High potential for both respiratory and dermal sensitization. |

Chronic Exposure and Other Health Effects:

Prolonged or repeated exposure to isocyanates can lead to chronic health issues. The primary concern is the development of occupational asthma, a debilitating condition that can be permanent.[2] Once sensitized, individuals may react to extremely low levels of isocyanates, potentially forcing them to change careers.[6] There is also evidence to suggest that chronic exposure to isocyanates may affect the liver and kidneys.[2][7]

Occupational Exposure Limits: A Call for Caution in the Absence of Specificity

As of the latest review, no specific Occupational Exposure Limits (OELs) have been established for 2,3-Dichlorophenyl isocyanate by major regulatory bodies such as OSHA or ACGIH.[8] However, this absence of a specific limit should not be interpreted as an indication of low toxicity. Given its structural similarity to other hazardous isocyanates, it is imperative to adhere to the general exposure limits for isocyanates.

The NIOSH Recommended Exposure Limit (REL) for diisocyanates is a Time-Weighted Average (TWA) of 0.005 ppm and a Ceiling limit of 0.020 ppm.[9] These limits are exceedingly low, underscoring the high potency of this class of chemicals. All laboratory activities involving 2,3-Dichlorophenyl isocyanate must be engineered and controlled to ensure that airborne concentrations are maintained well below these established limits.

Risk Assessment and Mitigation: A Proactive Approach to Laboratory Safety

A thorough risk assessment is the cornerstone of safe laboratory practice. When working with 2,3-Dichlorophenyl isocyanate, this assessment must encompass all aspects of the workflow, from initial handling to final disposal.

Engineering Controls: The First Line of Defense

The most effective way to control exposure is to implement robust engineering controls.[6]

-

Fume Hoods: All work with 2,3-Dichlorophenyl isocyanate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with adequate face velocity.

-

Ventilation: Ensure the laboratory has a well-maintained ventilation system that provides a sufficient number of air changes per hour.

-

Enclosed Systems: For larger-scale or repetitive operations, the use of glove boxes or other enclosed systems should be strongly considered to minimize the potential for aerosol generation and release.[10]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, appropriate PPE is essential as a secondary barrier of protection.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OELs, or during non-routine operations such as spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye protection.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or laminate film gloves. Double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

-

Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

Safe Handling and Storage: Preventing Unwanted Reactions

-

Storage: 2,3-Dichlorophenyl isocyanate is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] It should be stored away from incompatible materials such as water, acids, bases, alcohols, and strong oxidizing agents.[7] Refrigeration may be required as indicated by the supplier.[5]

-

Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or mists. All transfers and manipulations should be performed in a fume hood. Use only non-sparking tools.

Experimental Protocol: Inhalation Toxicity Assessment

To illustrate the rigorous testing required to characterize the hazards of a substance like 2,3-Dichlorophenyl isocyanate, a generalized protocol for an acute inhalation toxicity study is outlined below. This protocol is based on established methodologies for assessing the toxicity of volatile and semi-volatile chemicals.

Objective: To determine the acute inhalation toxicity (LC50) of 2,3-Dichlorophenyl isocyanate in a rodent model.

Methodology:

-

Test Substance Preparation: The 2,3-Dichlorophenyl isocyanate is prepared at various concentrations in a suitable, inert solvent if necessary.

-

Animal Model: Typically, young adult rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the study.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. The chamber is designed to provide a uniform and constant concentration of the test substance in the air.

-

Exposure: Groups of animals are exposed to different, predetermined concentrations of 2,3-Dichlorophenyl isocyanate vapor or aerosol for a fixed duration, typically 4 hours. A control group is exposed to clean air under the same conditions.

-

Monitoring: During and after exposure, animals are observed for clinical signs of toxicity, such as respiratory distress, irritation, and changes in activity. Body weights are recorded periodically.

-

Observation Period: Following exposure, the animals are observed for a period of 14 days for any signs of delayed toxicity or mortality.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs, with a particular focus on the respiratory tract.

-

Data Analysis: The mortality data is statistically analyzed to determine the LC50 value, which is the concentration of the substance that is lethal to 50% of the test animals.

Caption: Workflow for an acute inhalation toxicity study.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation Exposure: Immediately move the affected individual to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.

-

Spill Cleanup: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Small spills can be absorbed with an inert material (e.g., sand, vermiculite). The absorbed material should be placed in a sealed container for disposal. Do not use combustible materials like sawdust. For large spills, contact your institution's environmental health and safety department.

Environmental Fate and Disposal: A Responsibility Beyond the Bench

2,3-Dichlorophenyl isocyanate is reactive with water and will likely be mobile in the environment due to its water solubility.[12][13] It is considered harmful to aquatic organisms.[12] Therefore, it is imperative that this chemical and its waste are not released into the environment.

All waste containing 2,3-Dichlorophenyl isocyanate must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Containers should be tightly sealed and properly labeled. Consult with your institution's environmental health and safety department for specific disposal procedures.

Conclusion: A Culture of Safety

2,3-Dichlorophenyl isocyanate is a valuable reagent in the hands of a well-informed and cautious researcher. Its inherent reactivity and toxicity demand a comprehensive understanding of its hazards and a steadfast commitment to safe laboratory practices. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, we can effectively mitigate the risks associated with this compound and foster a culture of safety within our laboratories.

References

-

ISOCYANATES | Poisoning & Drug Overdose, 8e | AccessMedicine | McGraw Hill Medical. (n.d.). Retrieved from [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved from [Link]

-

Predicted mechanism for the effects of isocyanate in the development of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Retrieved from [Link]

-

Review of the Occupational Exposure to Isocyanates:Mechanisms of Action - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Isocyanates - WorkSafeBC. (2024, April 16). Retrieved from [Link]

-

DICHLOROPHENYL ESTER - ISOCYANIC ACID, 3,4 - NJ.gov. (n.d.). Retrieved from [Link]

-

A Guide to Occupational Exposure to Isocyanates. (n.d.). Retrieved from [Link]

-

Isocyanic Acid 2,3-Dichlorophenyl Ester - Exposome-Explorer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Retrieved from [Link]

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. safetyresourcesblog.com [safetyresourcesblog.com]

- 10. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. safeworkhealth.com.au [safeworkhealth.com.au]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes & Protocols: Synthesis of N,N'-Disubstituted Ureas using 2,3-Dichlorophenyl Isocyanate

Abstract

The urea functional group is a cornerstone in medicinal chemistry and drug development, primarily due to its unique ability to act as a rigid hydrogen bond donor, facilitating strong interactions with biological targets.[1][2] Substituted aryl ureas, particularly those containing a dichlorophenyl moiety, are present in numerous therapeutic agents, including kinase inhibitors for oncology.[3][4] This document provides a comprehensive guide for the synthesis of N,N'-disubstituted ureas via the highly efficient reaction of 2,3-Dichlorophenyl Isocyanate with primary or secondary amines. We delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and outline essential safety, purification, and characterization procedures to ensure robust and reproducible outcomes for researchers in synthetic chemistry and drug discovery.

Scientific Principles & Mechanistic Overview

The synthesis of ureas from isocyanates and amines is a classic, robust, and high-yielding chemical transformation.[5][6] The reaction proceeds via a nucleophilic addition mechanism.

Causality of the Reaction:

-

Electrophilic Isocyanate: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the two adjacent electronegative atoms (nitrogen and oxygen).

-

Nucleophilic Amine: The nitrogen atom of a primary or secondary amine possesses a lone pair of electrons, making it an effective nucleophile.

-

Mechanism: The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable urea product. The reaction is typically irreversible and proceeds cleanly at room temperature without the need for a catalyst or base.[7]

Below is a diagram illustrating the reaction mechanism.

Caption: Nucleophilic addition of an amine to an isocyanate.

Critical Safety Considerations

Isocyanates, including 2,3-dichlorophenyl isocyanate, are toxic and must be handled with extreme care. They are classified as toxic by inhalation, in contact with skin, and if swallowed. Furthermore, they are potent respiratory and skin sensitizers.[8]

-

Engineering Controls: All manipulations involving 2,3-dichlorophenyl isocyanate must be performed inside a certified chemical fume hood with proper airflow.[8][9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.[8]

-

Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

-

-

Handling: 2,3-Dichlorophenyl isocyanate is moisture-sensitive.[9] Contact with water will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide, leading to pressure buildup in closed containers. Always handle under an inert atmosphere (Nitrogen or Argon) if possible and use anhydrous solvents.

-

Disposal: All waste containing isocyanate must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]

Experimental Protocol

This protocol describes a general procedure for the reaction between 2,3-dichlorophenyl isocyanate and a generic primary or secondary amine.

Materials and Reagents

| Reagent/Material | Purpose | Notes |

| 2,3-Dichlorophenyl isocyanate | Electrophile | Handle with extreme caution (toxic, sensitizer) |

| Primary or Secondary Amine | Nucleophile | Starting material |

| Anhydrous Dichloromethane (DCM) or THF | Reaction Solvent | Must be anhydrous to prevent side reactions[11] |

| Round-bottom flask | Reaction Vessel | Ensure it is clean and oven- or flame-dried |

| Magnetic stirrer and stir bar | Agitation | |

| Septa and Needles/Syringes | Reagent Transfer | For maintaining an inert atmosphere |

| Nitrogen or Argon gas supply (with manifold) | Inert Atmosphere | Optional, but highly recommended |

| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | Silica gel plates |

| Standard glassware for work-up and purification | Product Isolation | Funnels, beakers, separatory funnel, etc. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a clean, oven-dried round-bottom flask.

-

Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of nitrogen or argon.

-

Add the amine of choice (1.0 equivalent) to the flask.

-

-

Solvent Addition:

-

Dissolve the amine in a suitable volume of anhydrous solvent (e.g., DCM or THF). A typical concentration is 0.1-0.5 M. Stir the solution at room temperature.

-

-

Isocyanate Addition:

-

In a separate, dry vial, prepare a solution of 2,3-dichlorophenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent.

-

Using a syringe, add the isocyanate solution dropwise to the stirring amine solution over 5-10 minutes. Rationale: A slow, dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction is often rapid, with many products precipitating out of the solution as a solid within minutes to a few hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

-

Work-up and Purification:

-

Method A (Precipitation): If the urea product precipitates from the reaction mixture, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting material.[12]

-

Method B (Extraction): If the product is soluble, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove any excess amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[13]

-

Further Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[14]

-

-

Drying:

-

Dry the purified product under high vacuum to remove all residual solvents.

-

Example Reagent Calculation

| Reagent | Mol. Wt. ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |

| Aniline (example amine) | 93.13 | 93.1 | 1.0 | 1.0 |

| 2,3-Dichlorophenyl isocyanate | 188.01 | 197.4 | 1.05 | 1.05 |

| Anhydrous DCM | - | 10 mL | - | - |

Characterization of the Final Product

To confirm the identity and purity of the synthesized urea, a combination of standard analytical techniques is required.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Look for characteristic signals for the aromatic protons and the N-H protons of the urea linkage (which are often broad and may appear between δ 6-9 ppm).

-

¹³C NMR: Confirms the carbon framework. The urea carbonyl carbon typically appears in the δ 150-160 ppm region.

-

-

Infrared (IR) Spectroscopy: A strong absorbance band between 1630-1690 cm⁻¹ is characteristic of the C=O stretch of the urea group. N-H stretching bands are also typically observed around 3300-3500 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecule, confirming its elemental composition.

Visualized Experimental Workflow

The entire process, from setup to final analysis, is summarized in the following workflow diagram.

Caption: General workflow for urea synthesis using an isocyanate.

References

-

Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan Journal of Chemistry. Available at: [Link]

-

Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

- Ismail, S. K., et al. (2010). Method for making carbamates, ureas and isocyanates. US Patent 8,058,469B2.

-

Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(9), 1361-1367. Available at: [Link]

-

Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1058-1065. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

-

Trivedi, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 28(1), 1-3. Available at: [Link]

-

Zhang, H., et al. (2019). Ureas: Applications in Drug Design. Mini-Reviews in Medicinal Chemistry, 19(11), 876-886. Available at: [Link]

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available at: [Link]

-

Rosa, G. P., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Letters, 22(10), 3905-3909. Available at: [Link]

-

Singh, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11). Available at: [Link]

-

Padiya, K. J., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 11005-11010. Available at: [Link]

-

Exposome-Explorer. (n.d.). Isocyanic Acid 2,3-Dichlorophenyl Ester. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]

-

Katritzky, A. R., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4684-4689. Available at: [Link]

-

Yilmaz, I., & Kucuk, M. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(3), 3326-3335. Available at: [Link]

-

Dunn, B. E., et al. (1990). Purification and characterization of urease from Helicobacter pylori. Journal of Biological Chemistry, 265(16), 9464-9469. Available at: [Link]

-

Leake, K. (2018). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’. Conference Abstract. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chlorophenyl isocyanate. Available at: [Link]

-

Termini, J., et al. (2017). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer Research, 37(12), 6663-6672. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of carbamates from 2,3-Dichlorophenyl isocyanate and alcohols

Application Note: Precision Synthesis of -(2,3-Dichlorophenyl) Carbamates

Executive Summary & Chemical Context

The synthesis of

Unlike unsubstituted phenyl isocyanates, the 2,3-dichloro substitution pattern introduces a unique duality:

-

Electronic Activation: The electron-withdrawing chlorine atoms (inductive effect,

) significantly increase the electrophilicity of the isocyanate carbon, theoretically accelerating nucleophilic attack. -

Steric Modulation: The chlorine atom at the ortho (2-position) creates steric bulk that can impede the approach of bulky nucleophiles (secondary or tertiary alcohols).

This protocol addresses these competing factors, providing a robust methodology to suppress the formation of the thermodynamic sink—the symmetrical urea byproduct—while maximizing carbamate yield.

Critical Safety Profile (H330 Alert)

WARNING: 2,3-Dichlorophenyl isocyanate is classified as Fatal if Inhaled (H330) and a Respiratory Sensitizer (H334) .

-

Engineering Controls: All operations must be performed inside a certified fume hood.

-

Moisture Sensitivity: Reacts violently with water to release CO

and form insoluble 1,3-bis(2,3-dichlorophenyl)urea. -

Quenching: Residual isocyanate glassware should be soaked in a neutralization bath (5% surfactant, 5% isopropyl alcohol, 5% ammonia in water) before removal from the hood.

Reaction Mechanism & Pathway Analysis

The formation of the carbamate is a nucleophilic addition where the alcohol oxygen attacks the central carbon of the isocyanate cumulene system.

Figure 1: Mechanistic Pathway and Competing Urea Formation

Caption: The primary pathway (top) yields the carbamate.[2] Moisture ingress triggers the secondary pathway (bottom, dashed red), consuming two equivalents of isocyanate to form the urea impurity.

Experimental Protocols

Method A: Base-Catalyzed (Standard for Primary Alcohols)

Best for: Unhindered primary alcohols, rapid library synthesis.

Reagents:

-

2,3-Dichlorophenyl isocyanate (1.05 equiv)

-

Alcohol (1.0 equiv)

-

Triethylamine (TEA) (0.1 – 0.5 equiv)

-

Solvent: Dichloromethane (DCM), Anhydrous

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive

pressure. -

Solvation: Dissolve the alcohol in anhydrous DCM (0.2 M concentration). Add TEA.

-

Addition: Add 2,3-dichlorophenyl isocyanate dropwise via syringe at 0°C.

-

Note: The 2,3-dichloro moiety increases reactivity; dropwise addition controls the exotherm.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC. The isocyanate spot (usually high

) should disappear. -

Workup: Wash with 1M HCl (to remove TEA), then Brine. Dry over

.[3] -

Purification: Recrystallize from Hexane/EtOAc.

Method B: Lewis Acid-Catalyzed (For Hindered Substrates)

Best for: Secondary alcohols, tertiary alcohols, or sterically encumbered scaffolds where the ortho-chloro interaction retards the rate.

Reagents:

-

Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%)

-

Solvent: Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry glassware under Argon.

-

Mix: Combine alcohol and isocyanate (1.1 equiv) in Toluene (0.5 M).

-

Catalysis: Add DBTL (1 drop per mmol scale).

-

Activation: Heat to 60°C. The higher temperature overcomes the steric barrier of the 2-position chlorine.

-

Quench: Cool to RT. Add small volume of MeOH to quench unreacted isocyanate.

-

Purification: Evaporate Toluene. Flash chromatography (Silica, Hexane/EtOAc gradient) is usually required as DBTL is lipophilic and difficult to remove by washing.

Optimization & Troubleshooting Guide

The following decision matrix addresses common failure modes specific to dichlorophenyl isocyanates.

| Observation | Root Cause | Corrective Action |

| White Precipitate | Urea Formation: Moisture entered the reaction. The 2,3-dichloroaniline formed reacts instantly with remaining isocyanate. | Filter immediately. The precipitate is the urea. The filtrate contains your product. Ensure solvent is distilled from |

| Low Yield (Sec-Alcohol) | Steric Hindrance: The ortho-Cl blocks the nucleophilic attack. | Switch from Method A (TEA) to Method B (DBTL/Heat) . Increase temp to 80°C in Toluene. |

| Product Oils Out | Solubility: Carbamates of this type are often lipophilic but crystallize poorly from pure hexane. | Use a Heptane/DCM mixture. Dissolve in minimal DCM, add Heptane, and slowly evaporate the DCM. |

Figure 2: Purification Workflow Decision Tree

Caption: Logical flow for isolating pure carbamate while managing the common urea impurity.

Analytical Characterization Standards

To validate the synthesis of

-

H NMR (DMSO-

-

Carbamate NH: A broad singlet typically shifted downfield to 9.5 – 10.2 ppm due to the electron-withdrawing nature of the dichlorophenyl ring (deshielding the proton).

-

Aromatic Region: Distinct splitting pattern for the 2,3-dichloro substitution (often a doublet-doublet/triplet pattern between 7.2 – 8.0 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1700–1740 cm

. -

Absence of N=C=O: Disappearance of the strong isocyanate peak at ~2270 cm

confirms reaction completion.

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. (n.d.). 2,3-Dichlorophenyl isocyanate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Ozgeris, B. et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

Application Notes and Protocols for Accelerating 2,3-Dichlorophenyl Isocyanate Reactions

Introduction: The Significance of 2,3-Dichlorophenyl Isocyanate in Modern Chemistry

2,3-Dichlorophenyl isocyanate (2,3-DCPI) is a highly reactive aromatic isocyanate that serves as a critical building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms in the ortho and meta positions of the phenyl ring, imparts distinct electronic and steric properties that influence its reactivity and the characteristics of the resulting products. In the realms of pharmaceutical research and drug development, 2,3-DCPI is a key precursor for the synthesis of ureas and carbamates, moieties frequently found in bioactive compounds. Furthermore, in polymer science, it is utilized in the production of specialized polyurethanes and polyureas with enhanced thermal stability and flame retardancy.

The inherent reactivity of the isocyanate group (-N=C=O) with nucleophiles, such as alcohols and amines, is the cornerstone of its utility. However, to achieve optimal reaction rates, yields, and selectivity, particularly in complex syntheses, the use of catalysts is indispensable. This guide provides a comprehensive overview of various catalytic systems for accelerating reactions involving 2,3-dichlorophenyl isocyanate, complete with detailed experimental protocols for catalyst screening and reaction monitoring.

Section 1: Theoretical Framework of Isocyanate Catalysis

The acceleration of isocyanate reactions hinges on the activation of either the isocyanate itself or the nucleophilic reaction partner. The choice of catalyst dictates the reaction mechanism and can significantly influence the product distribution, especially in competitive reaction environments.

Tertiary Amine Catalysis

Tertiary amines are widely employed catalysts in isocyanate chemistry, primarily due to their basicity and nucleophilicity.[1] Their catalytic activity is influenced by factors such as the steric hindrance around the nitrogen atom and the overall basicity of the amine.[2]

Mechanism of Action: The mechanism of tertiary amine catalysis can proceed through two primary pathways:

-

Nucleophilic Catalysis: The tertiary amine directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, zwitterionic intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine), regenerating the catalyst and forming the desired product.

-

General Base Catalysis: The tertiary amine forms a hydrogen-bonded complex with the nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating its attack on the isocyanate.[3]

The following diagram illustrates the nucleophilic catalysis pathway with a tertiary amine.

Caption: Nucleophilic catalysis of an isocyanate reaction by a tertiary amine.

Commonly used tertiary amines include triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO), and N,N-dimethylcyclohexylamine (DMCHA).[1] For sterically hindered isocyanates like 2,3-DCPI, less bulky tertiary amines may exhibit higher catalytic activity.

Organometallic Catalysis

Organometallic compounds, particularly those based on tin, bismuth, and zinc, are highly effective catalysts for the isocyanate-alcohol reaction (urethane formation).[4][5] Due to toxicity concerns associated with organotin compounds, there is a growing interest in alternatives such as those based on bismuth and zinc.[6]

Mechanism of Action: Organometallic catalysts typically operate through a Lewis acid mechanism. The metal center coordinates with the oxygen or nitrogen atom of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Alternatively, the catalyst can coordinate with the alcohol, increasing its acidity and nucleophilicity.

The following diagram depicts a generalized mechanism for organometallic catalysis.

Caption: Lewis acid-mediated catalysis of the isocyanate-alcohol reaction.

Zirconium chelates have also been identified as selective catalysts for the isocyanate-hydroxyl reaction, proceeding through an insertion mechanism.[7]

Phosphine Catalysis

Phosphines, being strong nucleophiles, can also catalyze isocyanate reactions.[8] Their catalytic activity is often employed in annulation and other specialized organic transformations.

Mechanism of Action: Similar to tertiary amines, phosphines act as nucleophilic catalysts. They add to the isocyanate to form a phosphonium zwitterionic intermediate, which then reacts with the nucleophile.

Section 2: Experimental Protocols

Safety Precautions for Handling 2,3-Dichlorophenyl Isocyanate

2,3-Dichlorophenyl isocyanate is a toxic and moisture-sensitive compound. It is a lachrymator and a skin and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat. In case of inhalation, move to fresh air.[9] If skin contact occurs, wash the affected area immediately with soap and water.

Protocol for Catalyst Screening in the Reaction of 2,3-DCPI with an Amine

This protocol outlines a general procedure for screening the efficacy of different catalysts in the formation of a urea derivative from 2,3-DCPI and a primary or secondary amine.

Materials:

-

2,3-Dichlorophenyl isocyanate (2,3-DCPI)

-

Amine (e.g., benzylamine, piperidine)

-

Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

-

Catalyst candidates (e.g., triethylamine, DABCO, dibutyltin dilaurate)

-

Internal standard (e.g., dodecane)

-

Quenching agent (e.g., a solution of a derivatizing agent like 1-(2-pyridyl)piperazine in a suitable solvent for HPLC analysis)[10]

-

Small, dry reaction vials with magnetic stir bars

Procedure:

-

Prepare stock solutions of 2,3-DCPI, the amine, and the internal standard in the chosen anhydrous solvent.

-

In a series of labeled, dry reaction vials, add the desired amount of catalyst (typically 0.1-5 mol%).

-

To each vial, add the stock solution of the amine and the internal standard.

-

Place the vials in a temperature-controlled reaction block or oil bath set to the desired reaction temperature (e.g., 25 °C, 50 °C).

-

Initiate the reactions by adding the 2,3-DCPI stock solution to each vial simultaneously (if possible) and start a timer.

-

At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching/derivatizing solution.[10]

-

Analyze the quenched samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the consumption of 2,3-DCPI and the formation of the urea product relative to the internal standard.

-

Plot the concentration of 2,3-DCPI versus time for each catalyst to determine the reaction rates.

Protocol for Monitoring Reaction Progress using In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions by tracking the disappearance of the characteristic -N=C=O stretching vibration band around 2250-2275 cm⁻¹.[3][11]

Equipment and Materials:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

-

Jacketed reaction vessel with overhead stirring

-

2,3-Dichlorophenyl isocyanate

-

Nucleophile (e.g., a polyol for polyurethane synthesis)

-

Catalyst

-

Anhydrous solvent (if required)

Procedure:

-

Set up the reaction vessel with the overhead stirrer and the in-situ FTIR-ATR probe.

-

Charge the reactor with the nucleophile, solvent (if any), and the catalyst.

-

Heat or cool the reactor contents to the desired reaction temperature.

-

Begin collecting background FTIR spectra of the initial reaction mixture.

-

Inject the 2,3-DCPI into the reactor to start the reaction.

-

Continuously collect FTIR spectra at regular intervals (e.g., every 30-60 seconds).[11]

-

Monitor the decrease in the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of product-related peaks (e.g., urethane C=O stretch around 1700-1730 cm⁻¹).

-

The conversion of 2,3-DCPI can be quantified by integrating the area of the isocyanate peak and comparing it to its initial area.

The following diagram outlines the workflow for catalyst screening and reaction monitoring.

Caption: A systematic workflow for screening and optimizing catalysts for 2,3-DCPI reactions.

Section 3: Data Presentation and Interpretation

The results from the catalyst screening experiments should be tabulated for clear comparison. The following table provides a template for presenting such data.

Table 1: Comparative Performance of Catalysts for the Reaction of 2,3-DCPI with Benzylamine at 25°C

| Catalyst (1 mol%) | Reaction Time (min) | 2,3-DCPI Conversion (%) |

| None | 60 | 15 |

| Triethylamine | 60 | 85 |

| DABCO | 60 | 95 |

| Dibutyltin Dilaurate | 60 | >99 |

| Bismuth Neodecanoate | 60 | 98 |

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Conclusion

The selection of an appropriate catalyst is crucial for the efficient and selective reaction of 2,3-dichlorophenyl isocyanate. Tertiary amines, organometallic compounds, and phosphines offer a range of catalytic activities and mechanisms. For researchers and professionals in drug development and polymer science, a systematic approach to catalyst screening, as outlined in this guide, is essential for optimizing reaction conditions. The use of in-situ analytical techniques like FTIR spectroscopy provides valuable real-time kinetic data, enabling precise control over the reaction process. Adherence to strict safety protocols is paramount when working with the hazardous 2,3-dichlorophenyl isocyanate.

References

-

Tertiary amines - Catalyst - Capítulo 2. (n.d.). Retrieved from [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. (2020, August 4). Retrieved from [Link]

-

2,3-dichlorophenyl isocyanate (C7H3Cl2NO) - PubChem. (n.d.). Retrieved from [Link]

-

Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. (n.d.). Retrieved from [Link]

-

Reaction principle of tertiary amine catalyst - Knowledge. (2022, May 25). Retrieved from [Link]

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH. (2022, November 25). Retrieved from [Link]

-

Study of Catalytic CO2 Absorption and Desorption with Tertiary Amine DEEA and 1DMA-2P with the Aid of Solid Acid and Solid Alkaline Chemicals - MDPI. (2019, March 13). Retrieved from [Link]

- US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents. (n.d.).

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. (1988). Retrieved from [Link]

-

Isocyanate Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]

-

3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem. (n.d.). Retrieved from [Link]

- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents. (n.d.).

-

Alternatives to DBTL catalysts in polyurethanes – a comparative study Dieter Guhl, TIB Chemicals AG, Mannheim, Germany - ResearchGate. (n.d.). Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved from [Link]

-

Phosphine Organocatalysis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives - Bentham Science Publisher. (2023, July 17). Retrieved from [Link]

-

Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

-

Polyurethane Formulation: the Chemistry of Isocyanate and Polyols - Dongsen Chemicals. (2023, November 8). Retrieved from [Link]

-

Webinar Isocyanate Resins Exposure Monitoring - Recording: March - YouTube. (2024, March 21). Retrieved from [Link]

-

Phosphorus-Based Catalysis - eScholarship.org. (2021, March 16). Retrieved from [Link]

-

In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.). Retrieved from [Link]

-

What is the easiest methodology for the synthesis of an elastomeric polyurethane?. (2013, June 17). Retrieved from [Link]

-

Recent Advances in Organometallic Chemistry and Catalysis - MDPI. (n.d.). Retrieved from [Link]

-

Polyurethane Synthesis Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (2020, July 3). Retrieved from [Link]

-

Isocyanic Acid 2,3-Dichlorophenyl Ester - Exposome-Explorer. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Ureas from Boc-Protected Amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Kinetics and mechanism of the carboxylic acid catalysed ethanolysis of p-chlorophenyl isocyanate in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Production of Polyurethane using Advanced Renewable Based Polyol: A Review | TSI Journals. (2023, July 27). Retrieved from [Link]

-

Safe Use and Handling of Diisocyanates - ISOPA. (2024, April 10). Retrieved from [Link]

-

3,4-Dichlorophenyl isocyanate - Wikipedia. (n.d.). Retrieved from [Link]

-

Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B. (2016, November 8). Retrieved from [Link]

-

12.2: Organometallic Catalysts - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]

Sources

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]